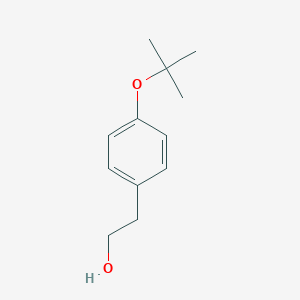

2-(4-terc-butoxicil)etan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It is a white crystalline solid with a melting point of 70-72°C. This compound is used in various scientific research applications due to its unique chemical properties.

Aplicaciones Científicas De Investigación

2-(4-tert-Butoxyphenyl)ethan-1-ol has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Métodos De Preparación

The synthesis of 2-(4-tert-Butoxyphenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-tert-butylphenol with ethylene oxide in the presence of a base, such as sodium hydroxide, to form the desired product . Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.

Análisis De Reacciones Químicas

2-(4-tert-Butoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Mecanismo De Acción

The mechanism of action of 2-(4-tert-Butoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for certain enzymes, leading to the formation of specific products through enzyme-catalyzed reactions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

2-(4-tert-Butoxyphenyl)ethan-1-ol can be compared with other similar compounds, such as:

4-tert-Butylphenol: This compound is similar in structure but lacks the ethan-1-ol group.

2-(4-tert-Butoxyphenyl)ethan-1-amine: This compound has an amine group instead of a hydroxyl group.

4-tert-Butylbenzyl alcohol: This compound has a similar structure but with a different substitution pattern on the benzene ring.

The uniqueness of 2-(4-tert-Butoxyphenyl)ethan-1-ol lies in its specific combination of functional groups, which gives it distinct chemical properties and reactivity.

Actividad Biológica

2-(4-tert-Butoxyphenyl)ethan-1-ol, also known as 4-tert-butoxyphenethyl alcohol, is an organic compound characterized by a phenolic structure with a tert-butoxy group at the para position. Its molecular formula is C₁₂H₁₈O₂. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the context of antimicrobial resistance and cancer research.

The compound features several functional groups that contribute to its chemical reactivity and biological activity:

- Hydroxyl Group (-OH) : Imparts alcohol characteristics and affects solubility.

- Tert-Butoxy Group : Enhances lipophilicity, influencing interaction with biological membranes.

Antimicrobial Properties

Recent studies have highlighted the potential of 2-(4-tert-Butoxyphenyl)ethan-1-ol in developing novel antibacterial agents, particularly against Methicillin-resistant Staphylococcus aureus (MRSA). The compound has been modified to improve its efficacy and reduce resistance development.

Key Findings:

- Structure-Activity Relationship (SAR) : Modifications have shown that repositioning the lipophilic tail can yield compounds with similar or enhanced antibacterial activity against MRSA USA300 while maintaining low cytotoxicity profiles.

| Compound Modification | Activity Against MRSA | Cytotoxicity |

|---|---|---|

| Original Compound | Moderate | Acceptable |

| Modified Compound | Equivalent | Low |

Anticancer Activity

In vitro studies have indicated that 2-(4-tert-Butoxyphenyl)ethan-1-ol exhibits antiproliferative effects on various cancer cell lines. While specific IC50 values for this compound were not detailed in the available literature, related compounds with similar structures have demonstrated significant activity against breast cancer cell lines.

Case Studies:

- Study on MCF-7 Cells : Analogous compounds showed IC50 values ranging from 10 to 33 nM, indicating strong antiproliferative effects. The mechanism involved inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .

- Mechanism of Action : The compound's interaction with tubulin suggests potential use as an antimitotic agent, similar to established drugs like CA-4 .

Synthesis and Structural Analysis

The synthesis of 2-(4-tert-Butoxyphenyl)ethan-1-ol typically involves standard organic reactions such as alkylation and reduction processes. The structural characteristics are confirmed through techniques like NMR and X-ray crystallography.

Synthesis Overview:

- Starting Materials : Phenolic precursors and tert-butyl halides.

- Reactions : Alkylation followed by reduction processes.

- Characterization Techniques : NMR spectroscopy for structural confirmation.

Comparative Analysis with Similar Compounds

The biological activity of 2-(4-tert-Butoxyphenyl)ethan-1-ol can be compared with structurally similar compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| 4-tert-butylphenol | C₁₀H₁₄O | Strong antioxidant properties |

| 2-(4-methylphenyl)ethanol | C₉H₁₂O | Similar antiproliferative activities |

| 2-(4-hydroxyphenyl)ethanol | C₁₂H₁₈O₂ | Used in cosmetics; moderate activity |

The unique tert-butoxy substitution in 2-(4-tert-Butoxyphenyl)ethan-1-ol enhances its solubility and stability compared to these analogs, making it a candidate for further research into therapeutic applications.

Propiedades

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxy]phenyl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-12(2,3)14-11-6-4-10(5-7-11)8-9-13/h4-7,13H,8-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKZWTCSMYPNPCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80471032 |

Source

|

| Record name | 2-(4-tert-Butoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123195-72-2 |

Source

|

| Record name | 2-(4-tert-Butoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.